N-(2-CARBAMOYLPHENYL)-2-CHLORO-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE
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Overview
Description
N-(2-Carbamoylphenyl)-2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a carbamoylphenyl group and a chlorinated benzene ring, which is further modified with a methylated isothiazolidinyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Carbamoylphenyl Group: The carbamoylphenyl group is introduced via a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a carbamoyl chloride derivative.
Addition of the Isothiazolidinyl Group: The final step involves the cyclization of the intermediate product with a methylated isothiazolidinone under oxidative conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Carbamoylphenyl)-2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Carbamoylphenyl)-2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-Carbamoylphenyl)-2-chlorobenzamide: Lacks the isothiazolidinyl group, resulting in different chemical properties.
N-(2-Carbamoylphenyl)-4-methylbenzamide: Lacks the chlorine atom and the isothiazolidinyl group.
2-Chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide: Lacks the carbamoylphenyl group.
Uniqueness
N-(2-Carbamoylphenyl)-2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S/c1-10-9-28(26,27)22(18(10)25)11-6-7-12(14(19)8-11)17(24)21-15-5-3-2-4-13(15)16(20)23/h2-8,10H,9H2,1H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTOOKVTGKJGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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